molecular formula C21H23ClN2O3S B11348737 5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11348737
M. Wt: 418.9 g/mol
InChI Key: AEJZUPYHSJMBED-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a morpholine ring, and a thiophene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chloro, dimethyl, and carboxamide groups. The morpholine and thiophene rings are then attached through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, dimethylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the morpholine and thiophene rings, resulting in different chemical and biological properties.

    3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the thiophene ring, potentially altering its chemical behavior and applications.

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H23ClN2O3S/c1-13-10-18-15(11-16(13)22)14(2)20(27-18)21(25)23-12-17(19-4-3-9-28-19)24-5-7-26-8-6-24/h3-4,9-11,17H,5-8,12H2,1-2H3,(H,23,25)

InChI Key

AEJZUPYHSJMBED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=CS3)N4CCOCC4)C

Origin of Product

United States

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